molecular formula C18H12F3NO3S B2921615 Methyl 3-(3-(trifluoromethyl)benzamido)benzo[b]thiophene-2-carboxylate CAS No. 477534-74-0

Methyl 3-(3-(trifluoromethyl)benzamido)benzo[b]thiophene-2-carboxylate

Cat. No.: B2921615
CAS No.: 477534-74-0
M. Wt: 379.35
InChI Key: NDCCLYLNEOFULK-UHFFFAOYSA-N
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Description

Methyl 3-(3-(trifluoromethyl)benzamido)benzo[b]thiophene-2-carboxylate is a benzo[b]thiophene-based compound featuring a trifluoromethyl-substituted benzamido group at the 3-position and a methyl ester at the 2-position. The trifluoromethyl group enhances metabolic stability and lipophilicity, making it a candidate for pharmaceutical or agrochemical applications .

Properties

IUPAC Name

methyl 3-[[3-(trifluoromethyl)benzoyl]amino]-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12F3NO3S/c1-25-17(24)15-14(12-7-2-3-8-13(12)26-15)22-16(23)10-5-4-6-11(9-10)18(19,20)21/h2-9H,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDCCLYLNEOFULK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=CC=CC=C2S1)NC(=O)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(3-(trifluoromethyl)benzamido)benzo[b]thiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 3-(trifluoromethyl)benzoyl chloride with 3-aminobenzo[b]thiophene-2-carboxylate under basic conditions to form the desired amide bond . The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3-(trifluoromethyl)benzamido)benzo[b]thiophene-2-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring typically yields sulfoxides or sulfones, while reduction of a nitro group yields an amine .

Scientific Research Applications

Methyl 3-(3-(trifluoromethyl)benzamido)benzo[b]thiophene-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 3-(3-(trifluoromethyl)benzamido)benzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in cancer research, it acts as a kinase inhibitor by binding to the active site of the kinase enzyme, thereby preventing its activity and inhibiting cell proliferation .

Comparison with Similar Compounds

Data Table: Comparative Analysis of Benzo[b]thiophene Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications Reference
Target Compound C₁₈H₁₂F₃NO₃S 379.35* 3-(Trifluoromethyl)benzamido High metabolic stability Inferred
Methyl 3-chlorobenzo[b]thiophene-2-carboxylate C₁₀H₇ClO₂S 226.67 3-Chloro Drug intermediate
Methyl 3-amino-4-fluorobenzo[b]thiophene-2-carboxylate C₁₀H₈FNO₂S 233.24 3-Amino, 4-fluoro Kinase inhibition potential
Compound 2 () C₂₃H₂₄N₂O₅S 440.51 Acylated amino, 6-phenyl Antibacterial activity
Compound 42 () C₈H₅F₄NO₃S 287.19 Trifluoromethyl, fluorocarbonyl Agrochemical synthesis

*Estimated based on structural analogs.

Biological Activity

Methyl 3-(3-(trifluoromethyl)benzamido)benzo[b]thiophene-2-carboxylate is a synthetic compound belonging to the class of benzo[b]thiophene derivatives. This compound exhibits a range of biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article delves into its biological activity, synthesis, and potential applications.

Chemical Structure and Properties

The compound's IUPAC name is methyl 3-[[3-(trifluoromethyl)benzoyl]amino]-1-benzothiophene-2-carboxylate. Its molecular formula is C18H12F3NO3SC_{18}H_{12}F_3NO_3S, with a molecular weight of approximately 373.35 g/mol. The presence of the trifluoromethyl group enhances its electronic properties, which can influence its biological interactions.

Biological Activities

This compound has been studied for various biological activities, including:

  • Anticancer Activity : The compound has shown potential as a kinase inhibitor, which is crucial in cancer therapy. Kinases are enzymes that regulate various cellular processes, including cell division and proliferation. By inhibiting these enzymes, the compound may prevent cancer cell growth .
  • Anti-inflammatory Properties : Benzothiophene derivatives are known for their anti-inflammatory effects. This compound has been investigated for its ability to modulate inflammatory pathways, making it a candidate for treating inflammatory diseases .
  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against various bacterial strains. The structural features of benzothiophenes contribute to their ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes .

The synthesis typically involves multi-step organic reactions, starting with the condensation of 3-(trifluoromethyl)benzoyl chloride with 3-aminobenzo[b]thiophene-2-carboxylate under basic conditions. This method allows for high yields and purity of the desired product .

The proposed mechanism of action for its anticancer activity involves binding to the active site of specific kinases, thereby inhibiting their function and leading to reduced cell proliferation. The anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory cytokines and pathways .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityReference
Benzo[b]thiophene-2-carboxylateStructureLimited anticancer activity
Trifluoromethylated thieno[3,4-b]thiophene-2-ethyl carboxylateStructureModerate antimicrobial activity
Methyl 3-amino-5-(trifluoromethyl)-1-benzothiophene-2-carboxylateStructureAntimicrobial activity

This table illustrates how this compound compares with other related compounds in terms of structure and biological activity.

Case Studies

Several studies have been conducted to evaluate the biological effects of this compound:

  • Anticancer Efficacy : A study demonstrated that derivatives similar to this compound exhibited significant cytotoxicity against various cancer cell lines, including A549 (lung cancer) and HT-29 (colon cancer). The mechanism involved apoptosis induction through kinase inhibition .
  • Anti-inflammatory Effects : Research indicated that this compound could reduce inflammation markers in vitro, suggesting its potential application in treating chronic inflammatory conditions .
  • Antimicrobial Studies : In vitro tests revealed that the compound had notable antibacterial activity against both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent .

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